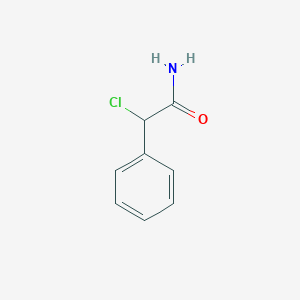

2-Chloro-2-phenylacetamide

概要

説明

2-Chloro-2-phenylacetamide is an organic compound with the molecular formula C8H8ClNO. It is a derivative of acetamide, where a chlorine atom and a phenyl group are attached to the alpha carbon of the acetamide structure. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions: 2-Chloro-2-phenylacetamide can be synthesized by reacting aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in a solvent like benzene or glacial acetic acid. The general reaction is as follows:

C6H5NH2+ClCH2COCl→C6H5NHCOCH2Cl+HCl

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed to form 2-phenylacetamide and hydrochloric acid.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the phenyl group can undergo typical aromatic substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium thiocyanate in aqueous or alcoholic solutions.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

Substitution Reactions: Depending on the nucleophile, products such as 2-phenylacetamide derivatives.

Hydrolysis: 2-Phenylacetamide and hydrochloric acid.

科学的研究の応用

Antifungal Activity

One of the most notable applications of 2-chloro-2-phenylacetamide is its antifungal activity. Recent studies have demonstrated its effectiveness against fluconazole-resistant strains of Candida albicans and Candida parapsilosis.

Research Findings

- Minimum Inhibitory Concentration (MIC) : The MIC for this compound ranged from 128 to 256 µg/mL against the tested strains, indicating substantial antifungal potential .

- Minimum Fungicidal Concentration (MFC) : The MFC was found to be between 512 and 1,024 µg/mL, demonstrating its ability to kill fungal cells .

- Biofilm Inhibition : This compound inhibited up to 92% of biofilm formation and ruptured up to 87% of preformed biofilms, showcasing its potential for treating biofilm-associated infections .

Synthesis and Structural Studies

The synthesis of this compound has been extensively studied, with various methodologies reported in the literature. The compound can be synthesized through reactions involving chloroacetyl chloride and aniline derivatives.

Synthetic Methodologies

- General Procedure : A common synthetic route includes the reaction of aniline with chloroacetyl chloride under controlled conditions to yield this compound .

- Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR), High Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) have been utilized to characterize the compound's structure and purity .

Computational Studies

Computational chemistry plays a crucial role in understanding the properties and behaviors of this compound. Studies using Density Functional Theory (DFT) have provided insights into its electronic properties and molecular interactions.

Key Insights

- Molecular Orbitals : DFT calculations have been performed to analyze the frontier molecular orbitals of this compound, aiding in predicting its reactivity and stability .

- Crystallography : The crystal structure has been analyzed using Hirshfeld surface analysis, which helps elucidate intermolecular interactions within the solid state .

Potential Drug Development

Given its antifungal properties and ease of synthesis, this compound is a candidate for further development as an antifungal agent. Its unique mechanism of action—distinct from traditional antifungals—suggests it could be used in combination therapies or as a scaffold for developing new derivatives.

作用機序

The mechanism of action of 2-chloro-2-phenylacetamide, particularly in its antifungal activity, involves binding to ergosterol in the fungal plasma membrane. This disrupts membrane integrity and function, leading to cell death. Additionally, it may inhibit DNA synthesis by targeting thymidylate synthase .

類似化合物との比較

2-Chloro-N-phenylacetamide:

Phenylacetamide: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

Chloroacetamide: Contains a chlorine atom but lacks the phenyl group, resulting in different chemical properties.

Uniqueness: 2-Chloro-2-phenylacetamide is unique due to the presence of both a chlorine atom and a phenyl group, which confer specific reactivity and potential biological activity. Its ability to undergo various substitution reactions makes it a versatile intermediate in organic synthesis.

生物活性

2-Chloro-2-phenylacetamide, also known as 2-chloro-N-phenylacetamide, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antifungal and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-phenylacetamide is . The presence of a chlorine atom and a phenyl group contributes to its lipophilicity and biological activity. Its structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Antifungal Activity

Recent studies have demonstrated that 2-chloro-N-phenylacetamide exhibits significant antifungal properties against various strains of fungi, including Aspergillus niger and fluconazole-resistant strains of Candida albicans and Candida parapsilosis.

- Inhibition of Fungal Growth : The compound showed minimum inhibitory concentrations (MIC) ranging from 32 to 256 µg/mL against Aspergillus niger and between 128 to 256 µg/mL against C. albicans. The minimum fungicidal concentrations (MFC) were reported as 64 to 1024 µg/mL for A. niger and 512 to 1024 µg/mL for C. albicans .

- Biofilm Disruption : It inhibited biofilm formation by up to 92% and disrupted preformed biofilms by up to 87%, indicating its potential in treating biofilm-associated infections .

- Mechanistic Insights : The antifungal action is believed to involve interaction with ergosterol in the fungal plasma membrane, although it does not damage the fungal cell wall directly. Antagonistic effects were noted when combined with traditional antifungals like amphotericin B and fluconazole, suggesting caution in combination therapies .

Anticancer Activity

In addition to its antifungal properties, 2-chloro-N-phenylacetamide has been evaluated for anticancer activity.

Research Findings

- Cell Line Studies : In vitro studies indicated that derivatives of chloroacetamides, including 2-chloro-N-phenylacetamide, exhibited cytotoxic effects against various cancer cell lines such as PC-3 (prostate), HCT-116 (colon), and ACHN (renal) .

- Quantitative Structure-Activity Relationship (QSAR) : QSAR analysis has been employed to predict the anticancer potential based on structural modifications. Compounds with specific substituents demonstrated enhanced activity against cancer cells .

- Molecular Docking Studies : These studies revealed favorable binding interactions with target proteins involved in cancer progression, supporting its role as a potential lead compound for anticancer drug development .

Toxicity and Safety Profile

The safety profile of 2-chloro-N-phenylacetamide is crucial for its therapeutic application:

- Cytotoxicity Assessments : Studies indicated low hemolytic activity at concentrations ranging from 50 to 500 µg/mL, suggesting good safety margins for red blood cells .

- Genotoxicity Tests : Minimal genotoxic changes were observed in oral mucosa cells, indicating a favorable safety profile for potential therapeutic use .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | MFC (µg/mL) | Notes |

|---|---|---|---|---|

| Antifungal | Aspergillus niger | 32 - 256 | 64 - 1024 | Inhibits conidia germination |

| Antifungal | Candida albicans | 128 - 256 | 512 - 1024 | Effective against fluconazole-resistant strains |

| Anticancer | PC-3 (Prostate) | - | - | Cytotoxic effects noted |

| Anticancer | HCT-116 (Colon) | - | - | Potential lead compound |

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom at the α-position undergoes nucleophilic substitution with various nucleophiles, enabling functional group diversification.

Key Findings :

-

Hydrolysis to 2-hydroxy derivatives proceeds efficiently under mild conditions using Cu(OAc)₂ as a catalyst .

-

Sulfur-based nucleophiles (e.g., thiophenol) require alkaline conditions to displace chlorine .

-

Competing amide hydrolysis is minimized by controlling reaction time and base strength .

Hydrolysis Reactions

The amide bond undergoes acidic or basic hydrolysis, yielding phenylamine derivatives.

Mechanistic Insight :

Hydrolysis competes with substitution reactions, particularly under prolonged heating or strong acidic/basic conditions .

Coupling and Acylation Reactions

The chloroacetamide moiety participates in Pd-catalyzed cross-coupling and acylation reactions.

Applications :

-

Coumarin hybrids exhibit enhanced anti-inflammatory activity compared to parent compounds .

-

Schiff base derivatives show potential antimicrobial and anticancer properties .

Redox Reactions

The α-carbon undergoes oxidation and reduction, though these pathways are less explored.

| Reaction Type | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Phenylglyoxylic acid amide | Requires strong oxidants | * |

| Reduction | LiAlH₄, THF | N-Phenylethanolamine | Limited experimental data | * |

*General reactivity inferred from analogous chloroacetamides; direct studies on 2-chloro-2-phenylacetamide are sparse.

Biological Interactions

While not classical "reactions," interactions with fungal enzymes highlight electrophilic reactivity:

Implications :

Electrophilic chlorine and carbonyl groups enable binding to fungal enzymes, explaining antifungal activity .

Comparative Reactivity Table

| Reaction Pathway | Rate Determinants | Byproduct Risks |

|---|---|---|

| Substitution (Cl → OH) | Catalyst (Cu²⁺), solvent polarity | Amide hydrolysis |

| Coumarin coupling | Steric hindrance, electron-donating groups | Racemization at α-carbon |

| Schiff base formation | Hydrazone reactivity, pH control | Polymerization side products |

特性

IUPAC Name |

2-chloro-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEOFVLOXGUWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10322846 | |

| Record name | 2-chloro-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7462-76-2 | |

| Record name | 7462-76-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the reaction described in the research paper "Facile Formation of α-Lactam by Phase Transfer Catalysis?"

A1: This research presents a novel method for synthesizing an α-lactam, specifically 1-t-butyl-3-phenylaziridinone, using 2-chloro-2-phenylacetamide as the starting material []. The key aspect is the use of phase transfer catalysis, which allows for the dehydrochlorination of this compound to form the α-lactam under milder reaction conditions. This is significant because α-lactams are important heterocyclic compounds with numerous applications in medicinal chemistry and as building blocks for complex molecules. The described method offers a potentially more efficient and scalable approach to their synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。